Cas no 749932-17-0 (4-Bromo-1-difluoromethyl-2-fluorobenzene)

4-Bromo-1-difluoromethyl-2-fluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-1-(difluoromethyl)-2-fluorobenzene
- 4-Bromo-1-difluoromethyl-2-fluorobenzene
- 4-Bromo-2-fluorobenzal fluoride
- 4-Bromo-1-difluoromethyl-2-fluorobenzene Stabilized over Potassium carbonate
- AKOS005256032
- SCHEMBL248377
- AS-45883
- A838300
- MFCD06657963
- FT-0678871
- DTXSID40375608
- SB85460
- 749932-17-0
- 4-bromo-1-(difluoromethyl)-2-fluoro-benzene
- SY265711
- 2-fluoro-4-bromo-difluoromethyl benzene
- EN300-205058
- 4-Bromo-1-(difluoromethyl)-2-fluorobenzene, 97%
- CK2318
- STL557333
- 1-Bromo-3-fluoro-4-difluoromethylbenzene
- BBL103523
-
- MDL: MFCD06657963
- Inchi: InChI=1S/C7H4BrF3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H
- InChI Key: WRTTUKLMUOEXBS-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1Br)F)C(F)F
Computed Properties
- Exact Mass: 223.94500
- Monoisotopic Mass: 223.94485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.676 g/mL at 25 °C
- Boiling Point: 199℃
- Flash Point: Fahrenheit: 168.8 ° f < br / > Celsius: 76 ° C < br / >
- Refractive Index: n20/D 1.495
- PSA: 0.00000
- LogP: 3.52580
4-Bromo-1-difluoromethyl-2-fluorobenzene Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: 26-36/37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
4-Bromo-1-difluoromethyl-2-fluorobenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Bromo-1-difluoromethyl-2-fluorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A599171-1g |
4-Bromo-1-(difluoromethyl)-2-fluorobenzene |
749932-17-0 | 95% | 1g |
$22.0 | 2025-02-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 035672-25g |
4-Bromo-1-(difluoromethyl)-2-fluorobenzene |
749932-17-0 | 98% | 25g |
7525.0CNY | 2021-07-13 | |
Apollo Scientific | PC49172-25g |
4-Bromo-2-fluorobenzal fluoride |
749932-17-0 | 97% | 25g |
£307.00 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 035672-5g |
4-Bromo-1-(difluoromethyl)-2-fluorobenzene |
749932-17-0 | 98% | 5g |
2502.0CNY | 2021-07-13 | |
Fluorochem | 023879-1g |
4-Bromo-1-difluoromethyl-2-fluorobenzene |
749932-17-0 | 95% | 1g |
£19.00 | 2022-03-01 | |
Enamine | EN300-205058-10.0g |
4-bromo-1-(difluoromethyl)-2-fluorobenzene |
749932-17-0 | 95% | 10.0g |
$103.0 | 2023-02-22 | |
Enamine | EN300-205058-1.0g |
4-bromo-1-(difluoromethyl)-2-fluorobenzene |
749932-17-0 | 95% | 1g |
$0.0 | 2023-06-07 | |
Ambeed | A599171-25g |
4-Bromo-1-(difluoromethyl)-2-fluorobenzene |
749932-17-0 | 95% | 25g |
$280.0 | 2025-02-26 | |
Aaron | AR003LJM-100mg |
4-BROMO-1-DIFLUOROMETHYL-2-FLUOROBENZENE |
749932-17-0 | 98% | 100mg |
$10.00 | 2025-01-22 | |
A2B Chem LLC | AB66790-1g |
4-Bromo-1-difluoromethyl-2-fluorobenzene |
749932-17-0 | 98% | 1g |
$22.00 | 2024-04-19 |
4-Bromo-1-difluoromethyl-2-fluorobenzene Related Literature
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
Additional information on 4-Bromo-1-difluoromethyl-2-fluorobenzene
Introduction to 4-Bromo-1-difluoromethyl-2-fluorobenzene (CAS No. 749932-17-0)
4-Bromo-1-difluoromethyl-2-fluorobenzene, with the CAS number 749932-17-0, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which confer unique electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural features of 4-Bromo-1-difluoromethyl-2-fluorobenzene include a bromine substituent at the 4-position and two fluorine atoms at the 1 and 2 positions of the benzene ring. These substituents create a highly reactive framework that is conducive to further functionalization, enabling chemists to explore diverse synthetic pathways. The presence of bromine, in particular, makes this compound a useful precursor for cross-coupling reactions, which are fundamental in constructing complex molecular architectures.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and increased lipophilicity when incorporated into drug molecules. 4-Bromo-1-difluoromethyl-2-fluorobenzene exemplifies this trend, as it serves as a versatile building block for the development of novel therapeutic agents. For instance, its application in the synthesis of kinase inhibitors has been explored extensively, leveraging its ability to modulate protein-protein interactions through precise steric and electronic tuning.
One of the most compelling aspects of 4-Bromo-1-difluoromethyl-2-fluorobenzene is its role in medicinal chemistry innovation. Researchers have utilized this compound to develop small molecules that target various disease pathways, including oncology and inflammatory disorders. The fluorine atoms enhance the compound's bioavailability by improving its solubility in lipophilic environments while maintaining sufficient polar interactions for effective receptor binding. This balance is crucial for achieving high efficacy with minimal side effects.
The bromine atom in 4-Bromo-1-difluoromethyl-2-fluorobenzene also facilitates the introduction of other functional groups through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive compounds. The ability to seamlessly integrate additional substituents allows for fine-tuning of pharmacokinetic properties, including pharmacokinetic profiles and drug delivery mechanisms.
Recent studies have highlighted the potential of 4-Bromo-1-difluoromethyl-2-fluorobenzene in the development of next-generation antiviral agents. The electron-withdrawing nature of the fluorine atoms and the halogen bond-forming capability of the bromine substituent make this compound an ideal candidate for designing molecules that can interact with viral proteases and polymerases. Such interactions are critical for inhibiting viral replication and treating infections caused by RNA and DNA viruses.
The agrochemical sector has also benefited from the use of 4-Bromo-1-difluoromethyl-2-fluorobenzene. Its structural motifs are incorporated into herbicides and fungicides that exhibit improved environmental stability and efficacy against resistant pest strains. The fluorinated aromatic core enhances the bioactivity of these compounds by enhancing their ability to penetrate plant cell membranes while minimizing degradation under field conditions.
In conclusion, 4-Bromo-1-difluoromethyl-2-fluorobenzene (CAS No. 749932-17-0) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic strategies, making it an indispensable tool for medicinal chemists seeking to develop innovative therapeutics. As research continues to uncover new applications for fluorinated aromatic compounds, 4-Bromo-1-difluoromethyl-2-fluorobenzene will undoubtedly remain at the forefront of molecular innovation.
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